3-Methylisoxazolo[3,4-d]pyridazin-7-ol
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Overview
Description
3-Methylisoxazolo[3,4-d]pyridazin-7-ol is a heterocyclic compound that contains both nitrogen and oxygen atoms within its ring structure. This compound is part of the pyridazine family, which is known for its diverse pharmacological activities. The presence of the isoxazole ring further enhances its chemical properties, making it a valuable scaffold in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylisoxazolo[3,4-d]pyridazin-7-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the pyridazine ring . The isoxazole ring can be introduced through a (3+2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) salts .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
3-Methylisoxazolo[3,4-d]pyridazin-7-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the nitrogen and oxygen atoms within the ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can introduce various functional groups such as halogens or alkyl chains .
Scientific Research Applications
3-Methylisoxazolo[3,4-d]pyridazin-7-ol has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 3-Methylisoxazolo[3,4-d]pyridazin-7-ol involves its interaction with various molecular targets. The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions . The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar Compounds
Pyridazine: A basic structure with two adjacent nitrogen atoms in a six-membered ring.
Pyridazinone: A derivative of pyridazine with a keto group at the 3-position.
Isoxazole: A five-membered ring containing one nitrogen and one oxygen atom.
Uniqueness
3-Methylisoxazolo[3,4-d]pyridazin-7-ol is unique due to the combination of the pyridazine and isoxazole rings, which confer distinct chemical and biological properties. This combination enhances its stability, reactivity, and potential for diverse pharmacological activities compared to its individual components .
Properties
Molecular Formula |
C6H5N3O2 |
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Molecular Weight |
151.12 g/mol |
IUPAC Name |
3-methyl-6H-[1,2]oxazolo[3,4-d]pyridazin-7-one |
InChI |
InChI=1S/C6H5N3O2/c1-3-4-2-7-8-6(10)5(4)9-11-3/h2H,1H3,(H,8,10) |
InChI Key |
ZGDXZKBOGYMVMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C=NNC(=O)C2=NO1 |
Origin of Product |
United States |
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